![molecular formula C15H11ClF3NS B2385288 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 321430-93-7](/img/structure/B2385288.png)
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine (C16H11ClF3NS) is a novel organic compound that has recently been studied for its potential applications in organic synthesis and drug development. It is a member of the class of compounds known as pyridines, which are heterocyclic aromatic compounds containing a six-membered ring structure with nitrogen as the heteroatom. This compound has a unique structure, with a trifluoromethyl group and a sulfanyl group attached to the pyridine ring. Due to its unique structure, 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further study.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-2-pyridinethiol with 3-phenyl-2-propenal in the presence of a base, followed by reaction with trifluoromethyl iodide.
Starting Materials
3-chloro-2-pyridinethiol, 3-phenyl-2-propenal, base, trifluoromethyl iodide
Reaction
Step 1: 3-chloro-2-pyridinethiol is reacted with 3-phenyl-2-propenal in the presence of a base to form 3-chloro-2-[(3-phenyl-2-propenyl)sulfanyl]pyridine., Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine.
Applications De Recherche Scientifique
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been studied for its potential applications in organic synthesis and drug development. It has been found to be a useful building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It is also believed to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It has also been found to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine for laboratory experiments include its low cost and availability, as well as its wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments, such as its instability in the presence of water and light, and its potential to interfere with other compounds in the reaction.
Orientations Futures
The potential applications of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine are still being explored. Some possible future directions for research include: further studies on its mechanism of action; studies on its potential applications in drug development; studies on its potential applications in organic synthesis; and studies on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSCKNHTLDUOCK-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

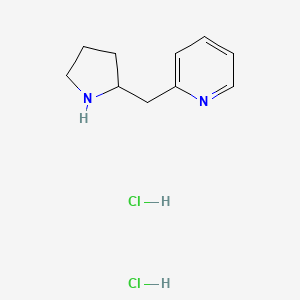
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
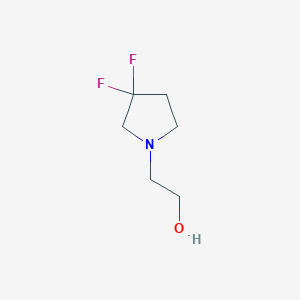
![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)
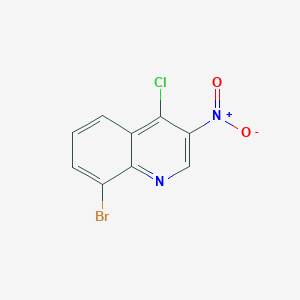
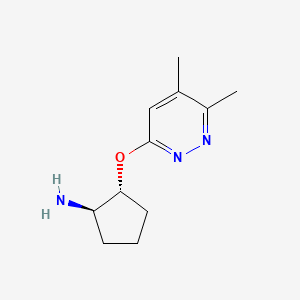
![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
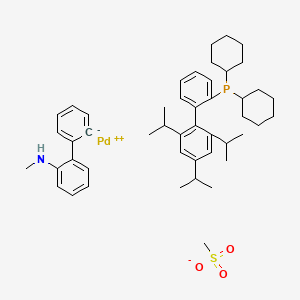
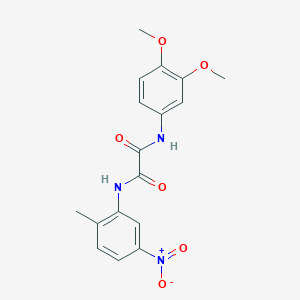
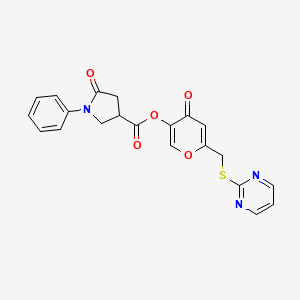
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)